![molecular formula C16H16F3NO2 B2998651 2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1232767-93-9](/img/structure/B2998651.png)
2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorescent Chemosensors
Phenolic compounds like 4-Methyl-2,6-diformylphenol (DFP) serve as crucial platforms for developing chemosensors capable of detecting a variety of analytes, including metal ions, anions, and neutral molecules. These chemosensors demonstrate high selectivity and sensitivity, making them invaluable in environmental monitoring and analytical chemistry (Roy, 2021).
Environmental Pollution and Toxicology
Studies on bromophenols and alkylphenol ethoxylates highlight the environmental persistence and toxicological impact of phenolic compounds. These substances are used in various industrial applications and have been detected ubiquitously in the environment, raising concerns about their effects on wildlife and human health (Koch & Sures, 2018), (Ying, Williams, & Kookana, 2002).
Endocrine Disruption and Reproductive Health
Certain phenolic compounds, such as Bisphenol A and nonylphenol, are known endocrine disruptors affecting reproductive health. They preferentially target developing testes during puberty, leading to germ cell sloughing, disruption of the blood-testis barrier, and germ cell apoptosis (Lagos-Cabré & Moreno, 2012).
Antioxidant and Pharmacological Effects
Phenolic acids, such as Chlorogenic Acid (CGA), exhibit a wide range of therapeutic roles, including antioxidant activity, anti-inflammatory, neuroprotective, anti-obesity, and anti-hypertension effects. These properties suggest potential for the prevention and treatment of various diseases, indicating the pharmaceutical importance of phenolic compounds (Naveed et al., 2018).
Synthetic Phenolic Antioxidants
Synthetic Phenolic Antioxidants (SPAs) like BHT and DBP, widely used in commercial products, have been detected in various environmental matrices and even in humans. Their presence raises concerns about potential toxic effects, including hepatic toxicity and endocrine disruption, underscoring the need for further research into safer phenolic antioxidants (Liu & Mabury, 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethoxy-6-[[2-(trifluoromethyl)anilino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2/c1-2-22-14-9-5-6-11(15(14)21)10-20-13-8-4-3-7-12(13)16(17,18)19/h3-9,20-21H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFWFJGMQZBKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2998571.png)
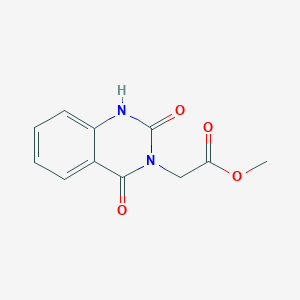
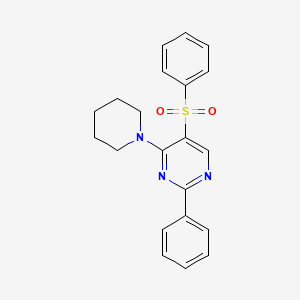
![(E)-N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2998576.png)
![4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2998580.png)
![3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2998582.png)
![6-[(4-Benzylpiperazin-1-yl)carbonyl]-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2998584.png)
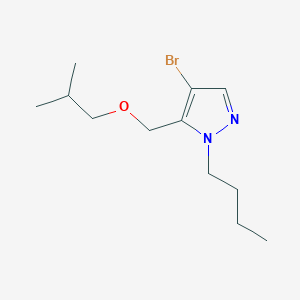
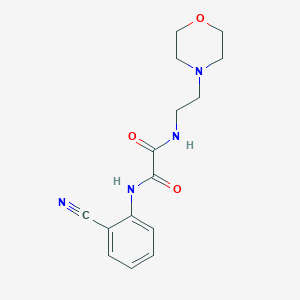
![3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2998587.png)
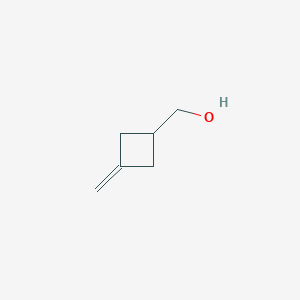
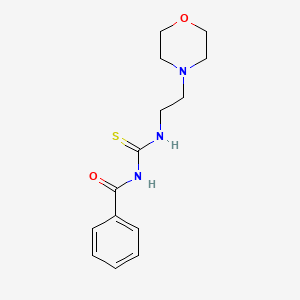
![2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2998590.png)
![2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol](/img/structure/B2998591.png)